BenchChemオンラインストアへようこそ!

tucidinostat

HDAC selectivity benzamide inhibitor pan-HDAC comparison

Tucidinostat (formerly chidamide; trade names Epidaza/Hiyasta/Kepida) is an orally bioavailable benzamide-class inhibitor that selectively targets class I histone deacetylases (HDAC1/2/3) and class IIb (HDAC10), with IC50 values of 95, 160, 67, and 78 nM respectively. It is the first globally marketed subtype-selective HDAC inhibitor and is approved in China and Japan for relapsed/refractory (R/R) peripheral T-cell lymphoma (PTCL), adult T-cell leukemia-lymphoma (ATLL), and in combination with exemestane for HR+/HER2- advanced breast cancer.

Molecular Formula C22H19FN4O2
Molecular Weight 390.4 g/mol
Cat. No. B8711083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametucidinostat
Molecular FormulaC22H19FN4O2
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N
InChIInChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)
InChIKeySZMJVTADHFNAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tucidinostat (Chidamide) Evidence-Based Procurement Guide: Selecting the Subtype-Selective Oral HDAC Inhibitor


Tucidinostat (formerly chidamide; trade names Epidaza/Hiyasta/Kepida) is an orally bioavailable benzamide-class inhibitor that selectively targets class I histone deacetylases (HDAC1/2/3) and class IIb (HDAC10), with IC50 values of 95, 160, 67, and 78 nM respectively [1]. It is the first globally marketed subtype-selective HDAC inhibitor and is approved in China and Japan for relapsed/refractory (R/R) peripheral T-cell lymphoma (PTCL), adult T-cell leukemia-lymphoma (ATLL), and in combination with exemestane for HR+/HER2- advanced breast cancer [2].

Why Pan-HDAC or Other Selective Class I Inhibitors Cannot Substitute for Tucidinostat in Procurement Decisions


Generic substitution with pan-HDAC inhibitors (vorinostat, romidepsin, belinostat, panobinostat) fails because their broad-spectrum HDAC engagement introduces unnecessary histone deacetylase inhibition that elevates off-target toxicity without improving efficacy in PTCL or breast cancer [1]. Conversely, the class I-only inhibitor entinostat (MS-275) demonstrates similar HDAC1/3 targeting but has not secured regulatory approval in any major market and failed to meet its primary endpoint in a phase 3 trial in HR+ breast cancer (E2112) [2]. Tucidinostat uniquely bridges the gap between pan-HDAC over-inhibition and unproven class I molecules by offering regulatory-validated selectivity in two distinct indications.

Quantitative Differentiation Evidence: Tucidinostat vs. Clinically Approved and Late-Stage HDAC Inhibitors


Isozyme Selectivity Fingerprint: Class I/IIb Restriction vs. Pan-HDAC Inhibitors

Tucidinostat demonstrates a highly restricted HDAC isozyme inhibition profile, potently inhibiting HDAC1 (IC50: 100 nM), HDAC2 (IC50: 200 nM), HDAC3 (IC50: 100 nM), and HDAC10 (IC50: 100 nM), while showing no activity against HDAC4, 5, 6, 7, and 9 (IC50 > 10,000 nM). In contrast, all four pan-HDAC inhibitors in the comparative panel are active across nearly the entire zinc-dependent HDAC family [1]. The critical quantitative differentiator is the IC50 ratio of HDAC6 to HDAC1, which is >100 for tucidinostat but 0.48 for vorinostat and 226 for romidepsin, indicating that tucidinostat spares the class IIb enzyme HDAC6 [1].

HDAC selectivity benzamide inhibitor pan-HDAC comparison

Late-Onset Complete Response Deepening in Relapsed/Refractory PTCL: A Unique Temporal Pattern

In the final analysis of the multicenter phase IIb study in Japanese and South Korean patients with R/R PTCL (N=46), tucidinostat treatment resulted in a CR rate that increased from 11% (5/46) at primary analysis to 20% (9/46) after extended follow-up, documenting four patients who converted from PR to CR after continuous treatment exceeding 18 months (18.4–33.1 months) [1]. This late-onset CR deepening phenomenon yielded a median duration of response (DOR) of 25.7 months (95% CI: 5.4–NR) and a median overall survival (OS) of 33.6 months (95% CI: 16.5–NR) [1]. Among AITL patients specifically, the median OS reached 52.7 months (95% CI: 20.1–NR) [1].

PTCL durable response CR deepening long-term follow-up

Pivotal Phase 3 Efficacy in HR+/HER2- Breast Cancer: The Only HDAC Inhibitor with Positive Randomized Data in This Indication

The ACE randomized, double-blind, placebo-controlled phase 3 trial (N=365) demonstrated that tucidinostat (30 mg twice weekly) plus exemestane (25 mg daily) significantly prolonged investigator-assessed median progression-free survival (PFS) to 7.4 months (95% CI 5.5–9.2) compared to 3.8 months (95% CI 3.7–5.5) with placebo plus exemestane (HR 0.75; 95% CI 0.58–0.98; p=0.033) in postmenopausal patients with HR+/HER2- advanced breast cancer progressing after endocrine therapy [1]. No other HDAC inhibitor has produced a statistically significant PFS benefit in a registrational phase 3 trial in hormone receptor-positive breast cancer; the phase 3 E2112 trial of entinostat plus exemestane failed to meet its primary endpoint, reporting no significant improvement in PFS or OS compared to exemestane alone [2].

breast cancer HDAC inhibitor combination exemestane phase 3 randomized

IKZF1 Expression Restoration in IKZF1-Deleted High-Risk ALL: A Target Engagement-Dependent Differentiation

Tucidinostat selectively inhibits proliferation of IKZF1-deleted B-cell acute lymphoblastic leukemia (B-ALL) cell lines (IC50: 1.377 ± 0.05 µM) and patient-derived IKZF1-deleted samples (IC50: 2.318 ± 0.07 µM), while showing minimal activity against IKZF1 wild-type cells [1]. This selective cytotoxicity is mechanistically linked to tucidinostat's ability to restore IKZF1 expression and function in IKZF1-deletion contexts—a property not observed with vorinostat, romidepsin, or the HDAC3-selective inhibitor RGFP966 in the same study [1]. A clinical trial combining tucidinostat with olverembatinib and a bispecific T-cell engager is currently evaluating this biomarker-driven approach in Ph+ ALL patients with IKZF1 deletions (Clinicaltrials.gov: NCT04264026) [1].

IKZF1 restoration B-ALL epigenetic function precision oncology

HIV Latency Reversal with Favorable Immunologic Profile: A Class-Distinct Therapeutic Application

Tucidinostat is the only clinically evaluated HDAC inhibitor that has demonstrated the ability to safely and vigorously disrupt HIV-1 latency in vivo in HIV-infected patients on suppressive antiretroviral therapy (ART), inducing intermittent viremia as evidence of latent reservoir reactivation [1]. A randomized controlled clinical trial confirmed that chidamide combined with ART effectively reactivates latent HIV-1 provirus, a finding that has positioned tucidinostat as a lead latency-reversing agent in the NIH HIV research portfolio [2]. Other HDAC inhibitors tested for HIV latency reversal (vorinostat, romidepsin, panobinostat) have demonstrated more limited and inconsistent latency reversal effects in clinical studies, often accompanied by significant toxicity or immune impairment that constrains their utility as "shock and kill" agents [1].

HIV latency reversal shock and kill viral reservoir epigenetic therapy

Dissociation Kinetics Advantage vs. Pan-HDAC Inhibitor Vorinostat: Prolonged Target Residence Time

In a comprehensive target engagement study employing biochemical 100-fold jump dilution assays, NanoBRET cellular target engagement, and cellular washout experiments, tucidinostat exhibited significantly slower dissociation from purified HDAC proteins and sustained cellular target engagement compared to the pan-HDAC inhibitor vorinostat, which displayed rapid dissociation kinetics [1]. The prolonged residence time of tucidinostat on HDAC1/3 correlates with sustained histone H3 hyperacetylation in cells even after compound washout, a pharmacodynamic advantage that vorinostat cannot replicate due to its rapid-off kinetic profile [1]. This kinetic differentiation directly supports tucidinostat's twice-weekly dosing schedule and durable response profile observed clinically.

target engagement dissociation kinetics cellular washout NanoBRET

Optimal Procurement and Application Contexts for Tucidinostat Based on Quantitative Differentiation Evidence


Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL) Clinical Trial and Treatment Supply

Tucidinostat is the HDAC inhibitor of choice for R/R PTCL procurement when durable complete responses and prolonged overall survival are the primary endpoints. The final analysis of the phase IIb study demonstrates a CR rate that deepened from 11% to 20% with extended treatment and a median OS of 33.6 months—outcomes that exceed those reported for belinostat (OS 7.9 months), romidepsin (ORR 33% without durable OS data), and vorinostat (which lacks regulatory approval for PTCL) [1]. Procurement should specifically consider tucidinostat's 88% ORR in the AITL subtype (N=8, phase IIb) as a clinically actionable differentiator [1].

HR+/HER2- Advanced Breast Cancer Combination Therapy Programs

Tucidinostat is uniquely indicated for postmenopausal patients with HR+/HER2- advanced breast cancer who have progressed after endocrine therapy, based on the positive ACE phase 3 trial that demonstrated a statistically significant PFS improvement (HR 0.75, p=0.033) when added to exemestane [2]. No other HDAC inhibitor has replicated this result in a registrational breast cancer trial: entinostat failed in the E2112 phase 3 study, and vorinostat, romidepsin, panobinostat, and belinostat lack any phase 3 breast cancer data [3]. For clinical site pharmacies and hospital formularies evaluating HDAC inhibitors for breast cancer protocols, tucidinostat is the only evidence-supported procurement option.

Functional Epigenetics and Biomarker-Driven Leukemia Research (IKZF1-Deleted ALL Models)

Researchers and core facilities investigating IKZF1-deleted high-risk B-ALL should procure tucidinostat as a chemical probe to study IKZF1 expression restoration. The selective cytotoxicity in IKZF1-deleted cells (IC50 1.377 µM) versus wild-type cells, along with the absence of comparable activity from vorinostat, romidepsin, or RGFP966, establishes tucidinostat as a non-substitutable tool compound for functional validation of IKZF1-dependent epigenetic mechanisms [4]. This application supports grant-funded translational research and institutional biobanking infrastructure for precision oncology drug screening.

HIV Cure and Latency Reversal Translational Research Protocols

Tucidinostat is the most clinically advanced HDAC inhibitor for HIV latency reversal, supported by a dedicated randomized controlled trial demonstrating safe and effective latency disruption in ART-suppressed individuals [5]. Procurement for HIV cure research programs should prioritize tucidinostat over other HDAC inhibitors evaluated in this space (vorinostat, romidepsin, panobinostat) because it is the only agent with positive phase 2 clinical evidence of latency reversal, and it is under active investigation in NIH-sponsored HIV eradication studies [6]. This application expands institutional utility of a single compound across oncology and infectious disease departments, optimizing procurement efficiency.

Quote Request

Request a Quote for tucidinostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.